Chondroitin disaccharide deltadi-4S disodium
Overview
Description
Chondroitin disaccharide deltadi-4S disodium: is a polysaccharide chain composed of alternating units of N-acetylgalactosamine and glucuronic acid. It is frequently attached to proteins to form proteoglycans. This compound is known for its role in the formation of cartilage and other connective tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions: Chondroitin disaccharide deltadi-4S disodium can be synthesized through enzymatic hydrolysis of chondroitin sulfate. The process involves the use of specific enzymes such as chondroitinase, which cleaves the chondroitin sulfate into disaccharide units. The reaction conditions typically include a controlled pH and temperature to ensure optimal enzyme activity .
Industrial Production Methods: Industrial production of this compound involves the extraction of chondroitin sulfate from animal cartilage, followed by enzymatic hydrolysis. The resulting disaccharides are then purified and converted into their disodium salt form through ion exchange chromatography .
Chemical Reactions Analysis
Types of Reactions: Chondroitin disaccharide deltadi-4S disodium undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of hydroxyl groups to carbonyl groups.
Reduction: This reaction involves the conversion of carbonyl groups to hydroxyl groups.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Chondroitin disaccharide deltadi-4S disodium has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of chondroitin disaccharide deltadi-4S disodium involves its interaction with specific enzymes and proteins. It acts as a substrate for enzymes such as unsaturated glucuronyl hydrolase, which cleaves the disaccharide units. This interaction plays a crucial role in the degradation and remodeling of extracellular matrix components .
Comparison with Similar Compounds
- Chondroitin disaccharide deltadi-6S disodium
- Heparin disaccharide I-S sodium salt
- Heparin disaccharide IV-A sodium salt
Comparison: Chondroitin disaccharide deltadi-4S disodium is unique due to its specific sulfation pattern at the 4-position of the N-acetylgalactosamine unit. This distinguishes it from other similar compounds, such as chondroitin disaccharide deltadi-6S disodium, which has a sulfation at the 6-position .
Properties
IUPAC Name |
disodium;(2R,3R,4S)-2-[(2R,3R,4S,5R)-2-acetamido-5,6-dihydroxy-1-oxo-4-sulfonatooxyhexan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO14S.2Na/c1-5(18)15-6(3-16)11(12(8(20)4-17)29-30(24,25)26)28-14-10(21)7(19)2-9(27-14)13(22)23;;/h2-3,6-8,10-12,14,17,19-21H,4H2,1H3,(H,15,18)(H,22,23)(H,24,25,26);;/q;2*+1/p-2/t6-,7-,8+,10+,11+,12-,14-;;/m0../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFRMXDKXNRVAFE-WBOKVGFFSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C=O)C(C(C(CO)O)OS(=O)(=O)[O-])OC1C(C(C=C(O1)C(=O)[O-])O)O.[Na+].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](C=O)[C@H]([C@H]([C@@H](CO)O)OS(=O)(=O)[O-])O[C@H]1[C@@H]([C@H](C=C(O1)C(=O)[O-])O)O.[Na+].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NNa2O14S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40745600 | |
Record name | Disodium 2-acetamido-2-deoxy-3-O-(4-deoxy-alpha-L-threo-hex-4-enopyranuronosyl)-4-O-sulfonato-D-galactose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40745600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
503.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136144-56-4 | |
Record name | Chondroitin disaccharide deltadi-4S disodium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136144564 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Disodium 2-acetamido-2-deoxy-3-O-(4-deoxy-alpha-L-threo-hex-4-enopyranuronosyl)-4-O-sulfonato-D-galactose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40745600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CHONDROITIN DISACCHARIDE .DELTA.DI-4S DISODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0JE8ZX518F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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